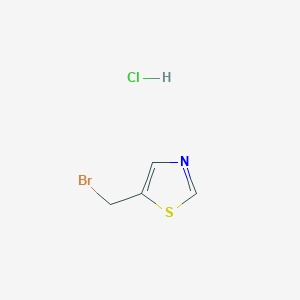
5-(Bromomethyl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with a bromomethyl group Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)thiazole hydrochloride typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
5-(Bromomethyl)thiazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The bromomethyl group can undergo substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Thiazole: The parent compound, which lacks the bromomethyl group.
2-Methylthiazole: A thiazole derivative with a methyl group at the 2-position.
4-Methylthiazole: A thiazole derivative with a methyl group at the 4-position.
Uniqueness: 5-(Bromomethyl)thiazole hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H5BrClNS |
|---|---|
Molecular Weight |
214.51 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C4H4BrNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H |
InChI Key |
YQEYZIRPJYTEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
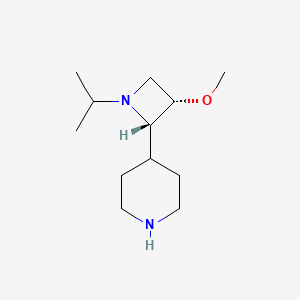
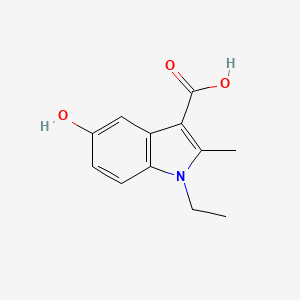
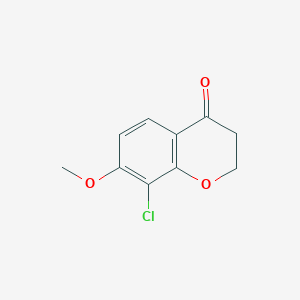


![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)

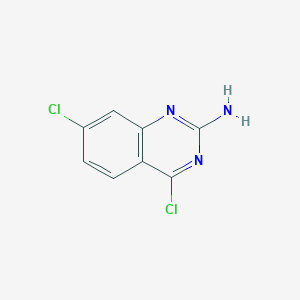
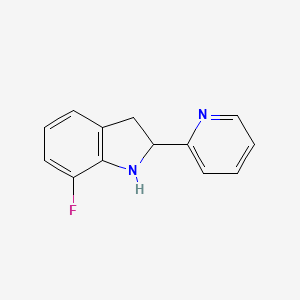
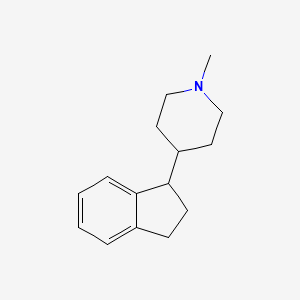

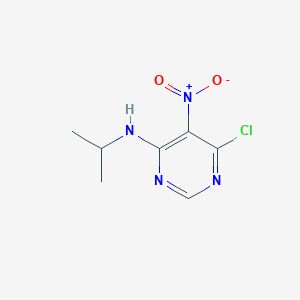
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
